![molecular formula C19H20F3N5O5S2 B15073531 methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAK-243, also known as MLN7243, is a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1). UBA1 is the initiating enzyme in the ubiquitylation cascade, a process where proteins are tagged with ubiquitin moieties to regulate their degradation or function. TAK-243 has shown preclinical activity in various cancer models, including acute myeloid leukemia and chronic lymphocytic leukemia .
Méthodes De Préparation
The synthesis of TAK-243 involves several steps, starting with the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods for TAK-243 are not widely disclosed, but they likely involve similar synthetic routes optimized for large-scale production.
Analyse Des Réactions Chimiques
TAK-243 undergoes various chemical reactions, primarily focusing on its interaction with UBA1. The compound forms a covalent adduct with ubiquitin, thereby inhibiting the activation of UBA1. This inhibition disrupts the ubiquitin conjugation cascade, leading to the accumulation of non-ubiquitylated proteins and subsequent proteotoxic stress . Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors to study the compound’s mechanism of action. The major products formed from these reactions are ubiquitin-TAK-243 adducts and non-ubiquitylated proteins .
Applications De Recherche Scientifique
TAK-243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, TAK-243 is employed to investigate cellular processes such as DNA damage repair, cell cycle progression, and apoptosis . In medicine, TAK-243 has shown promise as a potential therapeutic agent for various cancers, including acute myeloid leukemia, chronic lymphocytic leukemia, and adrenocortical carcinoma . In industry, TAK-243 is used in drug discovery and development to identify novel therapeutic targets and pathways .
Mécanisme D'action
TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a covalent adduct with ubiquitin, TAK-243 blocks the activation of UBA1, leading to the accumulation of non-ubiquitylated proteins. This disruption in the ubiquitin conjugation cascade induces proteotoxic stress, DNA damage stress, and ultimately cell death . The molecular targets of TAK-243 include UBA1 and other related E1 enzymes, although TAK-243 shows higher selectivity for UBA1 .
Comparaison Avec Des Composés Similaires
TAK-243 is unique in its selective inhibition of UBA1, distinguishing it from other ubiquitin-proteasome system inhibitors. Similar compounds include bortezomib and carfilzomib, which target the proteasome itself rather than the upstream E1 enzyme . Another similar compound is MLN4924, which inhibits the NEDD8-activating enzyme, a different E1 enzyme involved in protein degradation . TAK-243’s specificity for UBA1 and its ability to induce proteotoxic stress make it a promising candidate for cancer therapy, particularly in cases where other proteasome inhibitors have shown limited efficacy .
Propriétés
Formule moléculaire |
C19H20F3N5O5S2 |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]sulfamate |
InChI |
InChI=1S/C19H20F3N5O5S2/c1-32-34(30,31)26-14-8-13(17(28)18(14)29)24-15-5-6-23-16-9-12(25-27(15)16)10-3-2-4-11(7-10)33-19(20,21)22/h2-7,9,13-14,17-18,24,26,28-29H,8H2,1H3/t13-,14+,17+,18-/m1/s1 |
Clé InChI |
PUMGWJMQPGYZFC-IDCJVQTKSA-N |
SMILES isomérique |
COS(=O)(=O)N[C@H]1C[C@H]([C@@H]([C@@H]1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F |
SMILES canonique |
COS(=O)(=O)NC1CC(C(C1O)O)NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


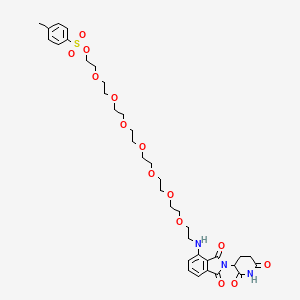
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
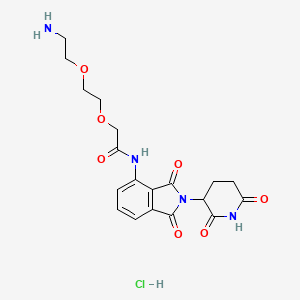
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
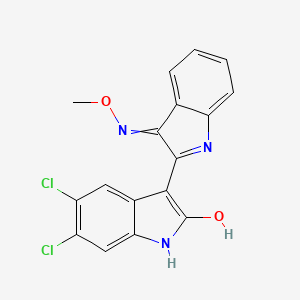
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
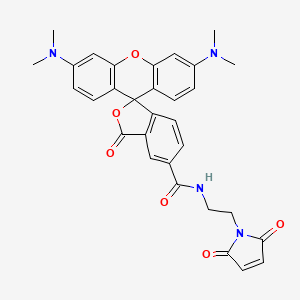
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
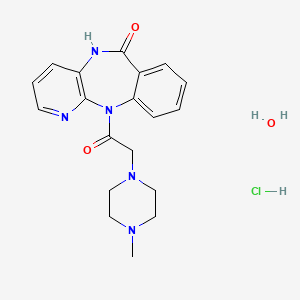
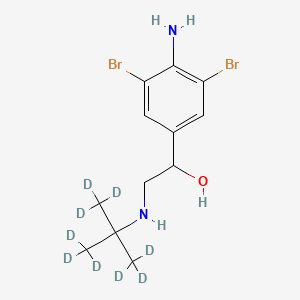
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
